molecular formula C17H27NO9 B1586179 (5-Acetamido-3,4-diacetyloxy-6-propan-2-yloxyoxan-2-yl)methyl acetate CAS No. 7772-85-2

(5-Acetamido-3,4-diacetyloxy-6-propan-2-yloxyoxan-2-yl)methyl acetate

Cat. No. B1586179
CAS RN: 7772-85-2
M. Wt: 389.4 g/mol
InChI Key: KMIQMFHPUJUDMC-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular formula of (5-Acetamido-3,4-diacetyloxy-6-propan-2-yloxyoxan-2-yl)methyl acetate is C17H27NO9 . It has a molecular weight of approximately 389.4 g/mol . The compound’s structure likely involves acetylated sugar moieties and an acetamido group.

Scientific Research Applications

Synthesis Techniques and Biological Applications

  • Stereoselective Synthesis : A stereoselective synthesis approach has been developed for producing compounds related to "(5-Acetamido-3,4-diacetyloxy-6-propan-2-yloxyoxan-2-yl)methyl acetate," showcasing techniques for creating specific stereochemical configurations in sugar derivatives. These methods are crucial for the development of pharmaceuticals and biological probes (Kanie et al., 1987).

  • Chemical Modifications and Derivatives : Research into the chemical modification of sugar compounds, including acetamido-functionalized sugars, has led to the synthesis of various derivatives. These modifications are aimed at altering physical properties, biological activity, or introducing functional groups for further chemical transformations (Jacquinet & Sinaÿ, 1974).

  • N-Acetylneuraminic Acid Synthesis : The synthesis of N-acetylneuraminic acid derivatives, closely related to the structure , illustrates the application of such compounds in studying biological systems and potential therapeutic agents. These studies contribute to understanding the roles of sialic acids in cellular communication and pathogenesis (Baumberger & Vasella, 1986).

  • Inhibitory Activity on Biological Targets : Some derivatives have shown inhibitory activity against biological targets such as neuraminidase, indicating potential applications in developing antiviral agents. The ability to inhibit specific enzymes can lead to significant advancements in treating diseases like influenza (Sharma et al., 1988).

  • Glycosylation Techniques : Advanced glycosylation techniques employed in synthesizing these compounds have implications for producing glycoconjugates with specific biological activities. This research area is particularly relevant for developing vaccines, therapeutic antibodies, and drug delivery systems (Paulsen & Tietz, 1984).

properties

IUPAC Name

(5-acetamido-3,4-diacetyloxy-6-propan-2-yloxyoxan-2-yl)methyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27NO9/c1-8(2)24-17-14(18-9(3)19)16(26-12(6)22)15(25-11(5)21)13(27-17)7-23-10(4)20/h8,13-17H,7H2,1-6H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMIQMFHPUJUDMC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1C(C(C(C(O1)COC(=O)C)OC(=O)C)OC(=O)C)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27NO9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10386721
Record name Propan-2-yl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxyhexopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10386721
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

389.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5-Acetamido-3,4-diacetyloxy-6-propan-2-yloxyoxan-2-yl)methyl acetate

CAS RN

7772-85-2
Record name Propan-2-yl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxyhexopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10386721
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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